molecular formula C14H14FN3O4S2 B2427180 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320212-89-1

4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2427180
CAS No.: 2320212-89-1
M. Wt: 371.4
InChI Key: IXAWSWLCGYCQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a combination of fluorinated aromatic rings, sulfonyl groups, and heterocyclic structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4S2/c1-22-11-3-2-10(15)8-12(11)24(20,21)17-5-6-18(13(19)9-17)14-16-4-7-23-14/h2-4,7-8H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWSWLCGYCQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine ring formation: This step might involve the cyclization of appropriate diamines with dihaloalkanes.

    Final coupling: The final step would involve coupling the thiazole and piperazine derivatives under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution could occur on the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds containing thiazole and piperazine moieties exhibit promising anticancer activities. For instance, studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines. One study demonstrated that thiazole-linked compounds had significant cytotoxic effects against human glioblastoma and melanoma cells, suggesting the potential of 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one in cancer therapy .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been extensively studied. In particular, derivatives similar to 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one have shown effectiveness in models of induced seizures. For example, certain synthesized thiazole analogues exhibited high protection rates in picrotoxin-induced convulsion models, indicating that the compound could be explored for treating epilepsy .

Antimicrobial Effects

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, outperforming traditional antibiotics in some cases. The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy, making this compound a candidate for further exploration in infectious disease treatment .

Synthetic Routes

The synthesis of 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves several key steps:

  • Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate amines.
  • Introduction of the Sulfonyl Group : Sulfonylation reactions utilizing sulfonyl chlorides are employed to introduce the sulfonyl group.
  • Synthesis of the Thiazole Moiety : The thiazole ring is formed through cyclization reactions involving thioamides and halogenated carbon sources.

These synthetic methods allow for the production of the compound while maintaining high purity and yield.

Anticancer Activity Case Study

In a recent study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and evaluated their anticancer activity against various cell lines including U251 (glioblastoma) and WM793 (melanoma). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, showcasing their potential as effective anticancer agents .

Anticonvulsant Efficacy Case Study

Another notable study assessed the anticonvulsant properties of thiazole-based compounds in animal models. The findings revealed that specific analogues provided up to 100% protection against induced seizures at certain doses, highlighting their therapeutic potential in managing epilepsy .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazine: Similar structure but without the ketone group.

    4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness

The presence of the ketone group in 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one might confer unique reactivity and biological activity compared to its analogs.

Biological Activity

4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 4-(5-fluoro-2-methoxyphenyl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one
  • Molecular Formula : C₁₄H₁₄FN₃O₄S₂
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 2320212-89-1

The mechanism of action for 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is believed to involve enzyme inhibition. The compound may interact with specific biological targets, blocking substrate access and altering metabolic pathways. Molecular docking studies are essential to elucidate these interactions further.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit bacterial growth:

Bacterial StrainMIC (μg/mL)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal
Escherichia coli3.90Bactericidal

The compound's bactericidal action is attributed to its ability to disrupt protein synthesis and peptidoglycan production in bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Aspergillus flavus and Candida albicans. The following table summarizes its antifungal efficacy:

Fungal StrainMIC (μg/mL)Activity Type
Aspergillus flavus15.62Fungicidal
Candida albicans31.25Fungicidal

The antifungal mechanism involves interference with cell wall synthesis and membrane integrity .

Study on Biofilm Inhibition

A notable study assessed the compound's efficacy in inhibiting biofilm formation by Staphylococcus aureus. Results indicated that at concentrations as low as 0.007 mg/mL, the compound significantly reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Research on Enzyme Inhibition

Further investigations have focused on the compound's role as a multitarget-directed ligand, particularly in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that it could inhibit these enzymes effectively, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one, and what critical parameters influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed, involving sulfonylation of a substituted phenyl group and coupling with a thiazole-containing piperazinone. Key steps include:

  • Sulfonylation : Reacting 5-fluoro-2-methoxyphenylsulfonyl chloride with a piperazinone intermediate under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .
  • Thiazole Coupling : Using nucleophilic substitution or metal-catalyzed cross-coupling to attach the thiazol-2-yl group. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths, as demonstrated for analogous piperazinone derivatives .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to verify substituent integration (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .
  • HPLC-MS : Monitor purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) and compare with reference standards .

Q. What preliminary assays are used to evaluate the compound’s bioactivity in medicinal chemistry research?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity).
  • Antimicrobial Activity : Test via broth microdilution (MIC values) against Gram-positive/negative strains, noting the thiazole moiety’s role in membrane disruption .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the sulfonylation step?

  • Methodological Answer :

  • Solvent Optimization : Replace dichloromethane with toluene for better solubility of aromatic intermediates .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
  • Controlled Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazinone to minimize side reactions .
  • Data Analysis : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell line variability) from conflicting studies. For example, thiazole derivatives show pH-dependent activity shifts in kinase assays .
  • Structural Analogues : Synthesize and test derivatives (e.g., replacing the methoxy group with ethoxy) to isolate functional group contributions .
  • Computational Docking : Use molecular dynamics to predict binding affinity variations due to crystal structure discrepancies .

Q. How does the compound’s crystallinity impact formulation stability, and what methods improve it?

  • Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (e.g., acetonitrile vs. ethanol) to identify stable crystalline forms .
  • Excipient Compatibility : Test with PEG 4000 or PVP-K30 to inhibit hygroscopicity, common in sulfonamide-containing compounds .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. What in vivo models are appropriate for studying pharmacokinetics, given the compound’s solubility limitations?

  • Methodological Answer :

  • Prodrug Design : Synthesize phosphate or acetate esters to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release, as demonstrated for thiazole derivatives .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate bioavailability .

Q. How can computational modeling guide SAR studies for target selectivity?

  • Methodological Answer :

  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .
  • Docking Simulations : Map interactions between the sulfonyl group and conserved kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
  • Free Energy Perturbation : Predict binding affinity changes upon fluorine substitution at the 5-position of the phenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.